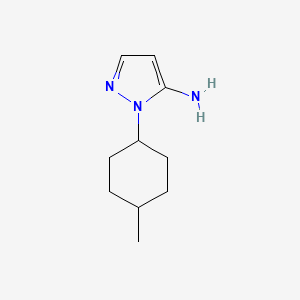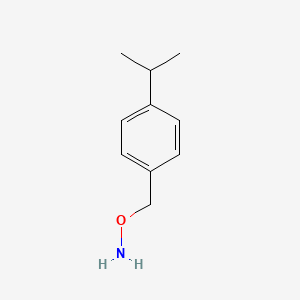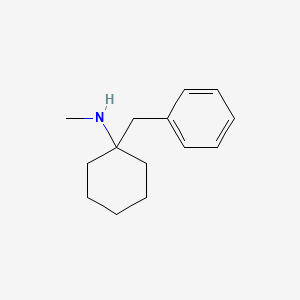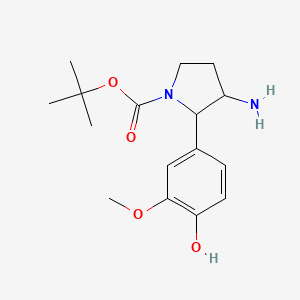
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine is a chemical compound with the molecular formula C₆H₁₀F₃N It is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a propan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine typically involves the reaction of cyclopropylamine with trifluoropropanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoropropan-2-amine: Similar in structure but lacks the cyclopropyl group.
1,1,1-Trifluoro-2-propanol: Contains a hydroxyl group instead of an amine group.
1,1,1-Trifluoropropan-2-yl hydrazine: Features a hydrazine group instead of an amine group.
Uniqueness
3-Cyclopropyl-1,1,1-trifluoropropan-2-amine is unique due to the presence of both a cyclopropyl group and trifluoromethyl group, which impart distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H10F3N |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
3-cyclopropyl-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5(10)3-4-1-2-4/h4-5H,1-3,10H2 |
Clave InChI |
KWYQEGWKRJFSPU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13154707.png)

![2-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13154718.png)

![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)



![2-bromo-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13154755.png)

![N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide](/img/structure/B13154774.png)

![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)

